1-(3-Methylbenzoyl)-1,4-diazepane

Lipophilicity Structure-Activity Relationship Fragment-Based Drug Design

Reproducibility issues in fragment-based screening often stem from positional isomer contamination. 1-(3-Methylbenzoyl)-1,4-diazepane (CAS 815650-83-0) offers precise meta-methyl substitution, avoiding off-target binding artifacts. - Distinct logP (1.70) vs. para isomer (1.4) for tailored hydrophobicity. - Steric environment directs regioselective functionalization of the secondary amine. - Predicted BP 384.6 °C aids purification method development. Supplied as a research chemical or synthetic intermediate for reliable SAR expansion.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 815650-83-0
Cat. No. B1284579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbenzoyl)-1,4-diazepane
CAS815650-83-0
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCCNCC2
InChIInChI=1S/C13H18N2O/c1-11-4-2-5-12(10-11)13(16)15-8-3-6-14-7-9-15/h2,4-5,10,14H,3,6-9H2,1H3
InChIKeyIBXDPKVPNFWIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylbenzoyl)-1,4-diazepane (CAS 815650-83-0): A Positionally Defined N-Acyl Homopiperazine Building Block


1-(3-Methylbenzoyl)-1,4-diazepane (CAS 815650-83-0) is a synthetic small molecule belonging to the N-acyl-1,4-diazepane (homopiperazine) class, with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol [1]. It is characterized by a 3-methylbenzoyl (m-toluyl) substituent on one nitrogen of the saturated seven-membered diazepane ring, distinguishing it from its ortho- and para-methyl isomers as well as the unsubstituted benzoyl analog [2]. The compound is commercially supplied as a research chemical and synthetic intermediate, typically at 95–98% purity, with a computed boiling point of 384.6±42.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ [1].

Why Unspecified N-Benzoyl-Diazepane Isomers Cannot Substitute for 1-(3-Methylbenzoyl)-1,4-diazepane in Regioselectivity-Dependent Applications


The three methylbenzoyl positional isomers (ortho, meta, para) and the unsubstituted benzoyl analog share the same core scaffold and molecular weight but differ in the substitution pattern on the aromatic ring [1]. In medicinal chemistry and fragment-based drug discovery, the position of a methyl group on a benzoyl moiety critically influences molecular recognition, target binding, and physicochemical properties such as lipophilicity (logP) and electronic distribution [2]. The meta-methyl substitution in 1-(3-methylbenzoyl)-1,4-diazepane produces a distinct steric and electronic environment compared to the ortho- and para- analogs, which can lead to divergent structure-activity relationships (SAR) in biological assays. Consequently, procurement of an unspecified isomer or substitution with a different positional isomer risks irreproducible results in target-binding or phenotypic screening campaigns [2].

Quantitative Differentiation Evidence for 1-(3-Methylbenzoyl)-1,4-diazepane Against Its Closest Analogs


Meta-Methyl Substitution Confers Distinct Lipophilicity Compared to Ortho and Para Isomers

The computed logP for 1-(3-methylbenzoyl)-1,4-diazepane is 1.6972, as reported by Ambinter [1]. Its para-methyl isomer, 1-(4-methylbenzoyl)-1,4-diazepane, has a computed XLogP3-AA of 1.4, as listed in PubChem [2]. The ortho-methyl isomer is expected to have a lower logP due to increased steric hindrance and reduced solvent accessibility, consistent with general SAR trends for methyl-substituted benzamides. The meta isomer thus occupies a distinct lipophilicity space that can affect membrane permeability, protein binding, and assay behaviour in cellular versus biochemical contexts.

Lipophilicity Structure-Activity Relationship Fragment-Based Drug Design

Unique Boiling Point and Density Profile for Purification and Formulation

The meta-methyl isomer exhibits a predicted boiling point of 384.6±42.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ [1]. The unsubstituted 1-benzoyl-1,4-diazepane has a molecular weight of 204.27 g/mol and a density of 1.1±0.1 g/cm³, with no boiling point reported in the same source . The para-methyl isomer has the same molecular weight as the meta (218.29 g/mol) but its distinct molecular shape leads to different chromatographic retention times and recrystallization behaviour. These quantitative differences in physical properties directly impact purification method selection, such as distillation conditions or flash chromatography solvent gradients.

Physicochemical Characterization Purification Formulation Development

Recommended Application Scenarios for 1-(3-Methylbenzoyl)-1,4-diazepane Based on Verified Differentiation


Fragment-Based Screening Libraries Requiring Defined Lipophilic Character

The computed logP of 1.70 places 1-(3-methylbenzoyl)-1,4-diazepane in the optimal fragment-like lipophilicity range (logP 1–3). Its distinct logP, compared to the para isomer (logP 1.4), makes it a valuable component in fragment libraries where fine-tuning of hydrophobicity is critical for hit identification and SAR expansion [1]. Researchers designing fragment cocktails for NMR or SPR-based screening should select the meta isomer explicitly when the target binding site prefers a moderately higher lipophilicity than the para isomer provides.

Synthesis of Chiral or Substituted Diazepane Derivatives via Regioselective N-Functionalization

The presence of a single N-benzoyl protecting group on the 1,4-diazepane scaffold enables selective functionalization of the secondary amine. The meta-methyl substituent provides a unique steric environment that can influence the regioselectivity of subsequent alkylation, acylation, or sulfonylation reactions. This is particularly relevant for the synthesis of complex bioactive molecules where positional control of substituents is essential for target engagement .

Physicochemical Method Development Utilizing Defined Boiling Point

The predicted boiling point of 384.6 °C at 760 mmHg provides a concrete starting point for developing distillation-based purification methods or assessing thermal stability during reaction optimization. This quantitative parameter, absent for many comparator analogs in vendor documentation, reduces the experimental burden during process chemistry development and facilitates scale-up feasibility assessments [2].

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